Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate

Catalog No.
S582663
CAS No.
5466-60-4
M.F
C13H18N2O6S
M. Wt
330.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpr...

CAS Number

5466-60-4

Product Name

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate

IUPAC Name

ethyl 2-(phenylmethoxycarbonylamino)-3-sulfamoylpropanoate

Molecular Formula

C13H18N2O6S

Molecular Weight

330.36 g/mol

InChI

InChI=1S/C13H18N2O6S/c1-2-20-12(16)11(9-22(14,18)19)15-13(17)21-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,17)(H2,14,18,19)

InChI Key

UGHWFEWPKBZUDZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CS(=O)(=O)N)NC(=O)OCC1=CC=CC=C1

Synonyms

EBZCASP, ethyl 2-(benzyloxycarbonylamino)-3-sulfamoylpropionate

Canonical SMILES

CCOC(=O)C(CS(=O)(=O)N)NC(=O)OCC1=CC=CC=C1

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate is an organic compound classified as an ester, specifically a sulfonamide derivative. Its molecular formula is C13H18N2O6SC_{13}H_{18}N_{2}O_{6}S, and it has a molecular weight of approximately 330.36 g/mol. This compound features a unique structure that includes a benzyloxycarbonyl group and a sulfamoyl group, which contribute to its chemical reactivity and potential biological activity. The compound is known for its applications in medicinal chemistry and organic synthesis, where it serves as an important intermediate in the development of various pharmaceutical agents .

  • Hydrolysis: Under acidic or basic conditions, this ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
  • Reduction: The compound can be reduced using lithium aluminum hydride, converting the ester group into an alcohol.
  • Nucleophilic Substitution: The ester group can undergo nucleophilic substitution, allowing for the formation of different esters or amides depending on the nucleophile involved.

These reactions are significant for modifying the compound for various applications in research and industry .

The biological activity of Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate is primarily linked to its potential as an enzyme inhibitor. Its specific functional groups enable it to interact with target enzymes, potentially blocking their active sites and inhibiting their functions. This property makes it valuable in medicinal chemistry for developing drugs aimed at treating various diseases through enzyme modulation .

The synthesis of Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate typically involves:

  • Esterification: Reacting the appropriate carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. This reaction is usually conducted under reflux conditions to ensure complete conversion.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to enhance yield and efficiency while maintaining high purity of reagents and controlled reaction conditions .

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate has several notable applications:

  • Medicinal Chemistry: It serves as an intermediate in synthesizing various pharmaceutical compounds.
  • Biological Research: The compound is utilized in studies related to enzyme inhibition and protein interactions.
  • Specialty Chemicals Production: It acts as a reagent in organic synthesis, contributing to the development of new chemical entities .

Studies focusing on the interactions of Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate with biological molecules have highlighted its potential role in modulating enzyme activity. By binding to specific enzymes, it may alter their normal functions, leading to therapeutic effects that are currently being explored in drug development contexts .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate. Here are a few examples:

Compound NameMolecular FormulaNotable Features
Ethyl acetateC4H8O2Simple ester widely used as a solvent
Methyl butyrateC5H10O2Known for its fruity aroma; used in flavorings
Ethyl 2-(benzyloxycarbonylamino)-3-sulfamoylpropionateC13H18N2O6SSimilar structure but different functional groups

Uniqueness

Ethyl 2-{[(benzyloxy)carbonyl]amino}-3-sulfamoylpropanoate is distinguished by its unique combination of functional groups that confer specific chemical properties and reactivity patterns. Unlike simpler esters, its complex structure allows for diverse reactivity, making it particularly valuable in both research and industrial applications .

XLogP3

0.5

Dates

Last modified: 04-15-2024

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